molecular formula C16H13F3N2O2S3 B2984358 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1421530-33-7

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2984358
CAS No.: 1421530-33-7
M. Wt: 418.47
InChI Key: SHPVMBJIRBBIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F3N2O2S3 and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has unveiled that derivatives of sulfonamide compounds, closely related to the queried chemical, have shown promising results as anticancer agents. For instance, certain celecoxib derivatives, synthesized through reactions involving sulfonamide groups, displayed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, notably, did not cause significant tissue damage in liver, kidney, colon, and brain compared to controls, suggesting a therapeutic potential in cancer treatment (Ş. Küçükgüzel et al., 2013). Similarly, other sulfonamide derivatives have been evaluated for their anticancer activity, with some demonstrating significant inhibitory effects against various cancer cell lines, including human colorectal and cervix carcinoma cells (S. Karakuş et al., 2018).

Photodynamic Therapy Applications

A novel study introduced zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield. This compound's properties, including good fluorescence and high singlet oxygen quantum yield, make it a promising candidate for Type II photodynamic therapy for cancer treatment, indicating the compound's potential in medical applications beyond conventional therapeutic methods (M. Pişkin et al., 2020).

Inhibition of Enzymatic Activities

Sulfonamide compounds have been explored for their inhibitory effects on enzymes such as kynurenine 3-hydroxylase. These inhibitors play a significant role in the pathophysiological understanding and potential treatment strategies for conditions related to neuronal injury (S. Röver et al., 1997). Furthermore, new series of sulfonamides incorporating various moieties have shown to inhibit human carbonic anhydrase isozymes, which are crucial for understanding the enzyme's role in physiological and pathological processes (C. B. Mishra et al., 2016).

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S3/c1-10-13(25-15(21-10)12-6-4-8-24-12)9-20-26(22,23)14-7-3-2-5-11(14)16(17,18)19/h2-8,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPVMBJIRBBIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.